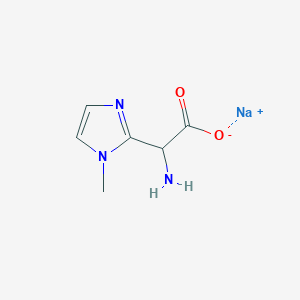

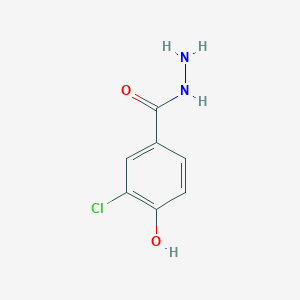

Sodium;2-amino-2-(1-methylimidazol-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of "Sodium;2-amino-2-(1-methylimidazol-2-yl)acetate" can involve multiple steps, starting from basic organic and inorganic materials. For example, a related complex, sodium bis(1-methyl-1H-imidazol-2-ylthio)acetate, is prepared in ethanol solution using 2-mercapto-1-methylimidazole, dibromoacetic acid, and NaOH (Pellei et al., 2008). This illustrates a common approach to synthesizing such compounds, involving the use of sodium hydroxide to form sodium salts of targeted organic molecules.

Molecular Structure Analysis

The molecular structure of compounds related to "this compound" has been elucidated using various analytical techniques, including FT-IR, ESIMS, and multinuclear NMR spectral data. Single-crystal X-ray studies have also been employed to determine the structure of specific complexes, providing insights into the arrangement of atoms and the geometry of the molecule (Pellei et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of "this compound" encompasses its role in the formation of di- and tri-organotin(IV) derivatives. These reactions typically involve the compound acting as a ligand to tin acceptors, resulting in the formation of complexes with potential applications in materials science and catalysis (Pellei et al., 2008).

Physical Properties Analysis

The physical properties of "this compound" and its derivatives, such as solubility in various solvents, melting points, and crystal structure, are critical for understanding its behavior in different chemical environments. These properties are determined through empirical studies and contribute to the compound's utility in synthesis and application.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with other chemical species, and stability under various conditions, define the practical applications of "this compound". Studies on its reactivity patterns, such as those involving organotin(IV) derivatives, highlight its role in synthesizing complex molecules and materials (Pellei et al., 2008).

Scientific Research Applications

Gas Chromatographic Analysis of Amino Sugars

- Whiton et al. (1985) compared two methods for the gas chromatographic analysis of neutral and amino sugars, involving the use of methylimidazole and sodium acetate. They found that sodium acetate was more effective for reproducible derivatization of sugars, including muramic acid, which is significant for the analysis of bacterial peptidoglycan-polysaccharide complexes in mammalian tissue (Whiton et al., 1985).

Multicomponent Assembling in Chemistry

- Elinson et al. (2014) described a sodium acetate-catalyzed multicomponent reaction to form substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes, demonstrating a fast and efficient method that holds promise for the treatment of human inflammatory diseases and other biomedical applications (Elinson et al., 2014).

Organotin(IV) Complexes in Chemistry

- Pellei et al. (2008) synthesized new di- and tri-organotin(IV) derivatives using sodium bis(1-methyl-1H-imidazol-2-ylthio)acetate. These complexes were characterized and have potential implications in the field of organometallic chemistry (Pellei et al., 2008).

Preparation of Novel Chiral Compounds

- Guo Sheng-jin (2007) reported the preparation of Sodium(S)-2-(imidazol-1-yl) alkanoic acids through a cohydendensation reaction, leading to the synthesis of novel C2-symmetric chiral bis-S-2-(imidazol-1-yl) alkanamides, which have potential applications in chiral chemistry (Guo Sheng-jin, 2007).

Synthesis of Nitrogen-Rich Energetic Compounds

- Kumar et al. (2017) demonstrated the use of aminoacetonitrile with cyanogen azide to create nitrogen-rich tetrazole derivatives with potential applications in the field of energetic materials (Kumar et al., 2017).

Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Analogues

- Saxena et al. (1990) worked on synthesizing 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues, which showed potential antiviral activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).

Safety and Hazards

The safety information for Sodium;2-amino-2-(1-methylimidazol-2-yl)acetate includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for Sodium;2-amino-2-(1-methylimidazol-2-yl)acetate and other imidazole derivatives are promising. They are key components to functional molecules that are used in a variety of everyday applications . They have a broad range of chemical and biological properties, making them potential candidates for the development of new drugs .

properties

IUPAC Name |

sodium;2-amino-2-(1-methylimidazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.Na/c1-9-3-2-8-5(9)4(7)6(10)11;/h2-4H,7H2,1H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAZFHFBFGHBBY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C(=O)[O-])N.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N3NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

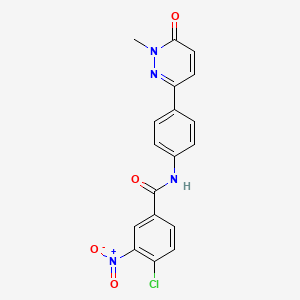

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2498153.png)

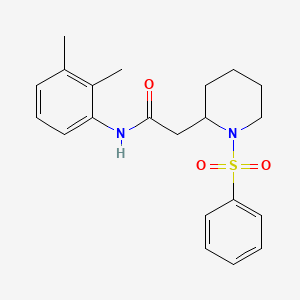

![1-mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2498154.png)

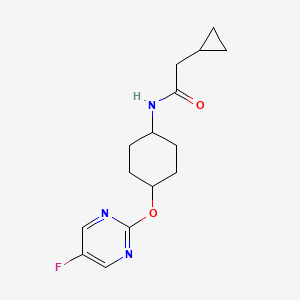

![4-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2498155.png)

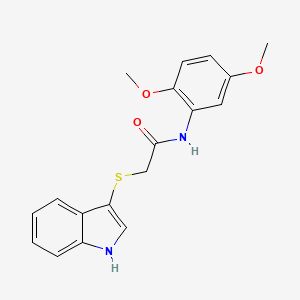

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2498158.png)

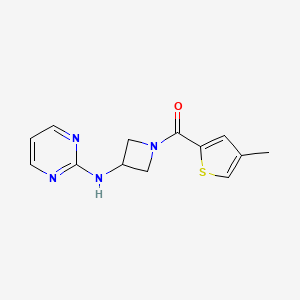

![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498159.png)

![(3E)-3-[(2,5-Difluoropyridin-4-yl)methylidene]-6-fluorothiochromen-4-one](/img/structure/B2498168.png)

![4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2498171.png)